molecular formula C19H28BNO3 B1415816 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide CAS No. 2246818-94-8

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide

Numéro de catalogue: B1415816
Numéro CAS: 2246818-94-8
Poids moléculaire: 329.2 g/mol
Clé InChI: ZUBJLQZFVOOJLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide: is a chemical compound that features a boronic ester group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Propriétés

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJLQZFVOOJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Route Overview

The synthesis generally involves two key steps:

  • Preparation of the phenyl precursor : The starting material is typically a halogenated phenyl derivative, such as a para-iodo or para-bromo cyclohexanecarboxamide derivative.
  • Borylation reaction : The phenyl precursor undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) as the boron source, in the presence of a base and a suitable solvent.

Detailed Reaction Conditions and Methodology

Step Reagents Catalyst Solvent Conditions Notes
Borylation Aromatic halide (e.g., para-iodo or para-bromo cyclohexanecarboxamide derivative) Pd(dppf)Cl₂ or Pd(PPh₃)₄ Tetrahydrofuran (THF) or 1,4-Dioxane Reflux under inert atmosphere (argon or nitrogen) for 12-24 hours The reaction is sensitive to moisture; anhydrous conditions are preferred

Reaction mechanism involves oxidative addition of the palladium catalyst to the aromatic halide, transmetalation with bis(pinacolato)diboron, followed by reductive elimination to form the boronate ester.

Data Table: Preparation Methods Summary

Aspect Details
Starting Material Para-halogenated cyclohexanecarboxamide phenyl derivative
Boron Source Bis(pinacolato)diboron (B₂Pin₂)
Catalyst Palladium complexes (e.g., Pd(dppf)Cl₂) or Pd(PPh₃)₄
Base Potassium carbonate (K₂CO₃) or sodium tert-butoxide
Solvent Tetrahydrofuran (THF), 1,4-dioxane
Reaction Time 12-24 hours
Temperature Reflux (~70°C)
Atmosphere Inert (argon or nitrogen)

Notes on Reaction Optimization

  • Catalyst choice influences yield and selectivity; Pd(dppf)Cl₂ often provides high efficiency.
  • Solvent polarity affects solubility of reagents; THF is commonly used due to its compatibility.
  • Reaction temperature must be carefully controlled to prevent decomposition.
  • Purification is critical to remove palladium residues and unreacted starting materials.

Research Findings and Literature Support

Research articles and patents describe similar borylation protocols with variations tailored to specific substrates. For example, the synthesis of boronate esters on aromatic amides has been optimized using ligand-modified palladium catalysts, leading to high yields and purity suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mécanisme D'action

The mechanism of action for N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts, facilitating the transfer of the phenyl group to various substrates. This mechanism is crucial in organic synthesis, enabling the formation of complex molecules .

Comparaison Avec Des Composés Similaires

Activité Biologique

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide (CAS: 2246818-94-8) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H28BNO3
  • Molecular Weight : 329.25 g/mol
  • IUPAC Name : N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide
  • CAS Number : 2246818-94-8

The compound features a cyclohexanecarboxamide moiety linked to a phenyl group that is further substituted with a dioxaborolane structure. This unique configuration is believed to contribute to its biological activity.

This compound primarily acts as an inhibitor of several kinases involved in cellular signaling pathways. Notably:

  • GSK-3β Inhibition : The compound has shown competitive inhibition against glycogen synthase kinase 3 beta (GSK-3β). In vitro studies indicate an IC50 value in the low nanomolar range (around 8 nM), suggesting potent inhibitory effects .
  • IKK-β and ROCK-1 Inhibition : It also exhibits inhibitory activity against IκB kinase β (IKK-β) and Rho-associated protein kinase 1 (ROCK-1), which are crucial for inflammatory responses and cytoskeletal dynamics respectively .

Kinase Inhibition Studies

A series of assays have been conducted to evaluate the inhibitory potency of this compound against various kinases:

KinaseIC50 (nM)
GSK-3β8
IKK-βNot specified
ROCK-1Not specified

These results indicate that the compound is particularly effective against GSK-3β compared to other kinases tested.

Cytotoxicity Assessment

In cytotoxicity assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound was evaluated across multiple concentrations (0.1 to 100 µM). The findings revealed:

  • Compounds with similar structures exhibited varying degrees of cytotoxicity.
  • This compound showed no significant decrease in cell viability at concentrations up to 10 µM .

Case Studies and Research Findings

Recent studies have explored the therapeutic implications of GSK-3β inhibitors like this compound in neurodegenerative diseases and cancer therapy:

  • Neurodegenerative Diseases : The inhibition of GSK-3β has been correlated with neuroprotective effects in models of Alzheimer's disease. The compound's ability to enhance neuronal survival suggests potential applications in treating neurodegeneration .
  • Cancer Therapy : Given the role of GSK-3β in regulating cell proliferation and apoptosis in cancer cells, this compound may serve as a lead candidate for developing anti-cancer therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for N-[4-(dioxaborolan)phenyl]cyclohexanecarboxamide?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are coupled with cyclohexanecarboxamide derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous dioxane or THF, often with a base like Na₂CO₃ . Post-reaction purification involves column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H-NMR peaks for the dioxaborolan methyl groups appear as singlets near δ 1.3 ppm, while aromatic protons from the phenyl ring resonate between δ 7.2–8.0 ppm. The cyclohexane carboxamide’s protons show distinct splitting patterns (e.g., δ 1.2–2.5 ppm for cyclohexyl CH₂ groups) . IR spectroscopy can confirm the amide C=O stretch (~1685 cm⁻¹) .

Q. What solvent systems are optimal for its purification?

  • Methodological Answer : Low-polarity solvents (hexanes/EtOAc) with added triethylamine (0.25%) are effective for column chromatography to prevent tailing caused by residual boronic acid . Recrystallization in ethanol or DMF/ethanol mixtures is also reported for similar derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered intermediates?

  • Methodological Answer : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd catalysts and enhance turnover. Elevated temperatures (80–100°C) in anhydrous dioxane or toluene improve yields for electron-deficient aryl partners . For problematic substrates, microwave-assisted synthesis (e.g., 150°C, 20 min) reduces decomposition . Monitor reaction progress via TLC (Rf ~0.5 in 2:1 hexanes/EtOAc) and adjust catalyst loading (1–5 mol%) .

Q. How to address solubility challenges during large-scale synthesis?

  • Methodological Answer : Introduce polar functional groups (e.g., propanoic acid side chains) to enhance aqueous solubility, as seen in analogs like 3-(4-dioxaborolan-phenyl)propanoic acid . For non-polar intermediates, sonication in warm THF or DCM (40–50°C) improves dissolution. Alternatively, use mixed solvents (e.g., DMF:EtOH 1:3) to balance polarity .

Q. How to resolve contradictions in NMR data for regioisomeric byproducts?

  • Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to assign cross-peaks between the cyclohexane carboxamide and the boronate ester. For ambiguous cases, synthesize reference regioisomers via alternative coupling sequences (e.g., reversing boronic acid and halide partners) . High-field NMR (≥500 MHz) with cryoprobes enhances resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.